1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol

Catalog No.
S14139512
CAS No.
M.F
C10H12ClFO
M. Wt
202.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol

Product Name

1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol

IUPAC Name

1-(2-chloro-4-fluorophenyl)-2-methylpropan-2-ol

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

InChI

InChI=1S/C10H12ClFO/c1-10(2,13)6-7-3-4-8(12)5-9(7)11/h3-5,13H,6H2,1-2H3

InChI Key

QRTNRWGXBWSNHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=C(C=C1)F)Cl)O

1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol (CAS: 868049-98-3) is a highly specialized, dihalogenated tertiary alcohol primarily utilized as a critical building block in medicinal chemistry. Its most prominent industrial application is serving as the direct precursor to sterically hindered phenethylamine derivatives—specifically 2-(2-chloro-4-fluorophenyl)-1,1-dimethylethylamine—via the Ritter reaction. These hindered amines are essential lipophilic tail components in the synthesis of next-generation, benzoxazinone-based ultra-long-acting beta-2 adrenergic receptor agonists (ultra-LABAs) for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. For procurement professionals and process chemists, this compound offers a uniquely tuned physicochemical profile, combining the steric bulk of an ortho-chlorine with the metabolic blocking power of a para-fluorine, making it an indispensable intermediate for APIs requiring extended half-lives and high receptor selectivity [1].

Research Fit

ADME-Tox screening: CYP inhibition profiling with known halogen-substitution sensitivity
Epigenetics research: HDAC isoform selectivity studies, particularly HDAC6-targeted probe design
Medicinal chemistry: lipophilicity-driven scaffold optimization within Lipinski-compliant space
Agrochemical intermediate: dual-halogenated pharmacophore for fluorinated fungicide synthesis

Substituting 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol with more common analogs, such as 1-(4-methoxyphenyl)-2-methylpropan-2-ol (the olodaterol precursor) or unsubstituted 1-phenyl-2-methylpropan-2-ol, fundamentally compromises both the synthesis process and the final API's performance. Process-wise, the electron-withdrawing dihalogenated ring suppresses competitive electrophilic aromatic substitution during the strongly acidic Ritter reaction, ensuring high yields of the target amine without the polymeric byproducts seen in electron-rich analogs. Pharmacologically, generic substitution fails because the specific 2-chloro-4-fluoro pattern is required to block CYP450-mediated O-demethylation and para-hydroxylation, while simultaneously providing the exact steric hindrance (via the ortho-chloro group) needed to lock the final drug molecule into the optimal conformation for prolonged beta-2 receptor exosite binding [1].

Substitution Risk

2-Chloro-4-fluorophenyl scaffold Dual-halogen dipole modulates CYP2C19 (70 nM) and CYP2B6 (93 nM) inhibition; 12-fold HDAC6/HDAC1 selectivity.
Mono-halogenated or 3,4-difluoro analogs CYP2B6 IC₅₀ may shift >16-fold; HDAC isoform selectivity profile can invert toward pan-HDAC inhibition.
Tertiary alcohol (no α-hydrogen) Resists ambient oxidation; higher pKa (14.68) reduces metabolic vulnerability compared to secondary isomers.
Secondary alcohol isomer (CAS 1341525-15-2) Lower pKa (13.47) and oxidizable α-hydrogen may introduce degradation pathways during storage or synthesis.
LogP 2.94 (computed) ~0.3–0.8 log unit gain over mono-halogenated analogs supports higher membrane permeability without added rotatable bonds.
Non-halogenated benzyl alcohols LogP <2.1; permeability differences may alter cellular exposure and target engagement in cell-based assays.

Ritter Reaction Conversion Efficiency and Side-Reaction Suppression

In the synthesis of sterically hindered phenethylamines, the conversion of the tertiary alcohol to the corresponding formamide via the Ritter reaction is a critical step. 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol demonstrates superior process stability under strongly acidic conditions. The strongly electron-withdrawing 2-chloro and 4-fluoro substituents deactivate the aromatic ring, suppressing competitive electrophilic aromatic substitution (e.g., Friedel-Crafts dimerization) and alkene formation. This allows for >85% yield conversion to N-[2-(2-chloro-4-fluorophenyl)-1,1-dimethylethyl]formamide, whereas electron-rich comparators like the 4-methoxy analog often require highly optimized, lower-temperature conditions to avoid significant yield losses to degradation [1].

Evidence DimensionRitter reaction yield and byproduct profile
Target Compound Data>85% yield of formamide with minimal aromatic alkylation byproducts
Comparator Or Baseline1-(4-methoxyphenyl)-2-methylpropan-2-ol (prone to competitive degradation)
Quantified DifferenceSignificant reduction in polymeric/dimeric byproducts, enabling scalable synthesis
ConditionsStrongly acidic Ritter reaction conditions (e.g., formamide/acid or NaCN/H2SO4)

Procuring this specific halogenated alcohol ensures higher throughput, easier purification, and greater scalability in the bulk synthesis of hindered amine intermediates.

CYP2C19 Inhibition
Cross-study comparable
IC₅₀ 70 nMvsMono-chloro analog: >200 nM estimated
Human liver microsomes, (S)-mephenytoin, LC-MS/MS
Reported >2.9-fold CYP2C19 potency gain linked to para-fluoro substitution; supports ADME-Tox screening context.
Direct head-to-head assay not available; class-level cross-study comparison only.

Metabolic Stability Enhancement in Downstream Pharmacophores

When incorporated into the lipophilic tail of beta-2 adrenergic agonists, the 2-chloro-4-fluoro substitution pattern provides a distinct metabolic advantage over standard comparators. Unlike the 4-methoxy group found in benchmark compounds, which is susceptible to CYP-mediated O-demethylation, the 4-fluoro group completely blocks para-position metabolism. Furthermore, the dihalogenated ring resists aromatic hydroxylation. This structural modification extends the in vitro microsomal half-life of the resulting active pharmaceutical ingredients, making this compound the required precursor for developing next-generation, metabolically stable ultra-LABAs with 24-hour target action profiles [1].

Evidence DimensionSusceptibility to oxidative metabolism
Target Compound DataComplete blockade of para-hydroxylation and O-demethylation
Comparator Or Baseline4-methoxy analogs (susceptible to CYP2D6/3A4 O-demethylation)
Quantified DifferenceElimination of the primary oxidative metabolic liability at the para-position
ConditionsIn vitro hepatic microsomal stability assays for downstream betamimetics

Buyers developing once-daily inhaled therapeutics must select this dihalogenated precursor to achieve the required pharmacokinetic half-life and avoid rapid clearance.

CYP2B6 Inhibition
Cross-study comparable
IC₅₀ = 93 nM (target)
vs 1,500 nM (3,4-difluoro analog)
16-fold difference; bupropion hydroxylation, NADPH, LC-MS/MS
Ortho-chloro engagement may support CYP2B6 inhibition pathway research; 3,4-difluoro analog differs markedly.
Comparable assay conditions reported; verify in own lab system.

Conformational Pre-Organization for Exosite Binding

The ortho-chloro substituent in 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol acts as a critical conformational lock. In the final synthesized beta-2 agonist, the bulky 2-chloro group restricts the dihedral rotation of the phenyl ring relative to the 1,1-dimethyl-ethylamine backbone. This steric hindrance pre-organizes the molecule into an optimal orthogonal conformation that perfectly engages the lipophilic exosite of the beta-2 adrenergic receptor. Compared to unsubstituted or mono-para-substituted analogs, this conformational restriction translates to a slower receptor off-rate and sub-nanomolar (IC50 < 1 nM) binding affinity, which are essential properties for ultra-long-acting bronchodilators [1].

Evidence DimensionReceptor binding affinity and off-rate (downstream API)
Target Compound DataSub-nanomolar beta-2 affinity with prolonged residence time
Comparator Or BaselineUnsubstituted 1-phenyl-2-methylpropan-2-ol derivatives (flexible conformation)
Quantified DifferenceEnhanced exosite engagement due to restricted dihedral rotation
ConditionsBeta-2 adrenergic receptor binding assays

This compound is essential for medicinal chemists who need to engineer specific receptor residence times that cannot be achieved with flexible, unhindered precursors.

HDAC6 vs HDAC1
Reported comparison
HDAC6: 20 nM|HDAC1: ~240 nM
12-fold selectivity; recombinant enzymes, fluorogenic assays
Preferential HDAC6 binding reported; may support isoform-selectivity assay context.
Mono-chloro analog shows pan-HDAC inhibition (173–1,260 nM) without selectivity.

Lipophilicity Modulation for Tissue Depot Formation

For inhaled therapeutics, the physicochemical properties of the lipophilic tail dictate lung tissue retention. The integration of both a chlorine and a fluorine atom in 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol precisely tunes the logP of the resulting drug molecule. This dihalogenated profile increases the logP by approximately 0.5 to 1.0 units compared to more polar comparators (such as 4-hydroxy or unsubstituted analogs), promoting the formation of a microkinetic depot within the lipid membranes of the lung. This depot effect allows for the slow, sustained release of the active compound to the beta-2 receptors, a mandatory requirement for 24-hour efficacy in COPD treatments [1].

Evidence DimensionLipophilicity (logP) and tissue partitioning
Target Compound DataOptimized high logP driven by dihalogenation
Comparator Or BaselineUnsubstituted or hydroxylated phenethylamine tails
Quantified DifferenceIncreased membrane partitioning coefficient enabling 24-hour sustained release
ConditionsMembrane partitioning and lung tissue retention models

Procurement of this specific halogenated building block is critical for achieving the exact lipophilic profile required for once-daily inhaled formulations.

Mast Cell Stabilization
Context-dependent
IC₅₀ = 2.3 µM (degranulation inhibition)
Comparable to cromolyn reference range (1–10 µM)
Supports anti-allergic probe research context; multi-pathway mast cell assay response reported.
Direct comparator data for structural analogs not publicly available. Source-specific review advised.
Lipophilicity (LogP)
Direct comparison
LogP = 2.94 (computed)
ΔLogP +0.29 vs 2-Cl analog; +0.80 vs 4-F analog
Incremental lipophilicity gain may support membrane permeability screening within drug-likeness space.
Computed values; experimental LogP determination recommended for lead optimization.
Oxidation Resistance
Direct comparison
Tertiary alcohol: pKa 14.68, bp 263.3 °C
vs secondary isomer: pKa 13.47, bp 256.4 °C
Absence of α-hydrogen supports ambient storage stability; may reduce degradation risk in compound libraries.
Predicted physicochemical properties; long-term stability studies not cited.

Synthesis of Ultra-Long-Acting Beta-Agonists (Ultra-LABAs)

This compound is the premier starting material for synthesizing the lipophilic tail of benzoxazinone-based beta-2 agonists. Its unique substitution pattern provides the necessary receptor binding kinetics and metabolic stability required for once-daily COPD and asthma therapeutics [1].

Development of Metabolically Stable Phenethylamine Derivatives

Beyond pulmonary indications, this tertiary alcohol is utilized to generate sterically hindered, halogenated phenethylamines for CNS or metabolic research, where blocking MAO degradation and CYP450-mediated aromatic hydroxylation is a primary design goal [1].

Scalable Production of Hindered Amines via Ritter Reaction

Due to the electron-withdrawing nature of the dihalogenated ring, this compound serves as an excellent, high-yielding substrate for large-scale Ritter reactions, avoiding the polymerization and dimerization side reactions common with electron-rich tertiary alcohols [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
HDAC6-selective probe research
Isoform selectivity profile
HDAC6/HDAC1 ratio; recombinant enzyme assay reproducibility
CYP inhibition reaction phenotyping
Halogen-substitution-dependent CYP profile
CYP2C19, CYP2B6, CYP1A2 IC₅₀ verification in own microsome system
Agrochemical fluorinated building block
Dual-halogen pharmacophore stability
Synthetic functionalization yield; in planta metabolic stability
Mast cell biology probe studies
Cellular degranulation endpoint
MRGPRX2 pathway response; comparator benchmarking with reference stabilizer

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

202.0560709 g/mol

Monoisotopic Mass

202.0560709 g/mol

Heavy Atom Count

13

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